2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

antibacterial pyrrolo-isoxazole structure-activity relationship

Researchers seeking a stereochemically defined triaryl-dihydro-pyrrolo-isoxazole-dione scaffold face limited commercial availability of the all-phenyl substitution pattern. This cis-configured triphenyl-dihydro isomer eliminates the invertomer heterogeneity observed in trans perhydropyrrolo analogs, enabling reproducible enzyme inhibition and receptor binding assays. - Conformational homogeneity ensures consistent dose-response relationships for AChE inhibition SAR studies (baseline for sub-20 nM inhibitor development). - Enables head-to-head MIC determination against Gram-positive panels (including MRSA/VRE) to benchmark N2-phenyl substitution potency vs. published N-methyl analogs (MIC 25-50 µg/mL). - Suitable starting point for BSA-glucose and BSA-methylglyoxal AGE inhibition assays to quantify IC₅₀ relative to aminoguanidine reference standard. Custom synthesis inquiries welcomed; contact BenchChem for batch feasibility, scale-up options, and global shipping logistics.

Molecular Formula C23H18N2O3
Molecular Weight 370.4 g/mol
Cat. No. B12193130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
Molecular FormulaC23H18N2O3
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4)ON2C5=CC=CC=C5
InChIInChI=1S/C23H18N2O3/c26-22-19-20(16-10-4-1-5-11-16)25(18-14-8-3-9-15-18)28-21(19)23(27)24(22)17-12-6-2-7-13-17/h1-15,19-21H
InChIKeyQNIQCNVCVMLXAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5-Triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione – Overview & Identity


2,3,5-Triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a triaryl-substituted dihydro-pyrrolo-isoxazole-dione belonging to the broader class of 2,3,5-substituted pyrrolo[3,4-d]isoxazole-4,6-diones. The compound features a partially unsaturated fused bicyclic core bearing three phenyl substituents at positions 2, 3, and 5. Its fully saturated tetrahydro analog is known under CAS 21939-12-8. The dihydro scaffold has been employed as a synthetic intermediate for diverse bioactive molecules, including acetylcholinesterase inhibitors [1], advanced glycation end-product (AGE) inhibitors [2], and anti-stress agents [3], making this compound a versatile entry point for medicinal chemistry programs.

2,3,5-Triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione – Analog Substitution Limitations


Within the pyrrolo[3,4-d]isoxazole-4,6-dione family, the identity of substituents at positions 2, 3, and 5, together with the saturation state of the fused ring system (dihydro vs. tetrahydro vs. hexahydro), profoundly modulates biological activity profiles. For example, the N-methyl-substituted perhydropyrrolo series exhibits antibacterial activity against Enterococcus faecalis and Staphylococcus aureus with MIC values ranging from 25 to >200 µg/mL [1], while the 2,3-diphenyl-5-(naphthalen-1-yl) hexahydro series demonstrates anti-stress effects in murine models at 5–10 mg/kg [2]. The triaryl hexahydro scaffold confers AGE inhibitory activity [3], and the dihydro scaffold with benzoic acid at position 5 yields sub-20 nM acetylcholinesterase inhibitors [4]. These divergent activities underscore that the all-phenyl, dihydro substitution pattern cannot be replaced by generic in-class analogs without altering the biological outcome. The quantitative evidence below details the specific dimensions of differentiation.

2,3,5-Triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione – Differentiation Evidence


Antibacterial Activity vs. N-Methyl Analogs

The 2,3,5-triphenyl-dihydro scaffold differs from the well-characterized N-methyl perhydropyrrolo series at the critical N2 position (phenyl vs. methyl). In the perhydropyrrolo series, cis-3a (2-methyl-3,5-diaryl) exhibited MIC values of 25 µg/mL against E. faecalis (ATCC 29212) and 50 µg/mL against S. aureus (ATCC 25923), while the trans isomer showed reduced activity, indicating that both the N2 substituent and stereochemistry govern antibacterial potency [1]. The triphenyl substitution at N2 is expected to increase lipophilicity (calculated logP ~4.9 for the tetrahydro analog) and may broaden Gram-positive coverage or alter resistance profiles. Direct comparative MIC data for the triphenyl-dihydro analog are not available in the peer-reviewed literature; users should commission head-to-head broth microdilution assays against their target strains.

antibacterial pyrrolo-isoxazole structure-activity relationship

AGE Inhibitory Activity of Triaryl Scaffold

The 2,3,5-triaryl hexahydropyrrolo[3,4-d]isoxazole-4,6-dione series, to which the 2,3,5-triphenyl analog belongs, has been evaluated for AGE formation inhibitory activity using the BSA-glucose assay. All synthesized triaryl derivatives exhibited significant activity against AGE formation [1]. While individual IC50 values were not reported in the abstract, the class demonstrated consistent inhibition, supporting the triphenyl-dihydro analog as a candidate for antiglycation screening. The dihydro oxidation state may further influence reactivity with glycation intermediates compared to the fully saturated hexahydro analogs.

AGE inhibition antiglycation diabetic complications

AChE Inhibitory Potential of Dihydro Scaffold

Dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione derivatives bearing 2,3-diphenyl and 5-(benzoic acid) substituents have demonstrated potent AChE inhibitory activity, with IC50 values as low as 17.5 ± 1.5 nM, surpassing the reference drug donepezil (IC50 = 21.5 ± 3.2 nM) [1]. The 2,3,5-triphenyl-dihydro analog represents the simplest triaryl member of this dihydro scaffold series. While AChE data specifically for the triphenyl analog have not been published, the presence of the dihydro core and phenyl substituents at positions 2 and 3 mirrors the pharmacophoric features of the most active derivatives, suggesting that AChE inhibition is a testable hypothesis for this compound.

acetylcholinesterase inhibition Alzheimer's disease pyrrolo-isoxazole

Conformational Effects on Bioactivity

DFT calculations at the B3LYP/6-31G(d) level on perhydropyrrolo[3,4-d]isoxazole-4,6-diones have revealed that cis and trans isomers adopt distinct conformational minima, with the trans isomer existing as a mixture of two invertomers (o-conformation, N-lone pair antiperiplanar to 3H, minor; i-conformation, 3H-C-C-3aH dihedral angle ~90°, major) [1]. This conformational heterogeneity directly impacts biological recognition: in the antibacterial series, cis isomers consistently exhibited superior activity against E. faecalis and S. aureus compared to their trans counterparts [2]. The 2,3,5-triphenyl-dihydro analog, as a pure stereoisomer, offers the advantage of conformational homogeneity for reproducible biological evaluation, avoiding the confounding effects of invertomer mixtures present in trans-configured analogs.

conformational analysis cis-trans isomerism DFT calculations

Antiproliferative Activity in Tumor Cell Lines

Fused heterocyclic compounds containing the pyrrolo[3,4-d]isoxazole framework have demonstrated in vitro antiproliferative activity against HeLa (human cervical carcinoma), 3T3 (murine fibroblast), and 3T3-SV40 (SV-40 transformed murine fibroblast) cell lines. The most active compounds in this series exhibited activity at micromolar concentrations (up to 16 µM), inducing actin filament disappearance and granular actin distribution in up to 71% of HeLa cells [1]. While the 2,3,5-triphenyl-dihydro analog was not explicitly tested in the published study, the scaffold-level antiproliferative signal warrants its inclusion in oncology-focused screening cascades, particularly given the lipophilic triphenyl substitution pattern that may enhance cellular permeability.

antiproliferative HeLa cancer

2,3,5-Triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione – Research Applications


Antibacterial Lead Optimization

The triphenyl substitution pattern offers a lipophilic alternative to the N-methyl perhydropyrrolo series. Procurement of this compound enables head-to-head MIC determination against Gram-positive panels (including MRSA and VRE) to establish whether N2-phenyl substitution improves potency or spectrum relative to the published N-methyl benchmark (MIC 25–50 µg/mL against E. faecalis and S. aureus) [1].

AGE Inhibitor Screening & SAR

As a member of the triaryl pyrrolo[3,4-d]isoxazole class with demonstrated AGE inhibitory activity [2], this compound is a suitable starting point for BSA-glucose and BSA-methylglyoxal assays to quantify its IC50 relative to aminoguanidine (a standard reference AGE inhibitor). The dihydro oxidation state may confer distinct reactivity with dicarbonyl intermediates compared to the fully saturated hexahydro analogs.

AChE Inhibitor Pharmacophore Minimalization

The dihydro scaffold, when coupled with appropriate 5-substituents, yields sub-20 nM AChE inhibitors [3]. The triphenyl analog serves as a baseline for determining the contribution of the 5-phenyl group to AChE potency, enabling systematic SAR studies to identify the minimal pharmacophore required for nanomolar inhibition.

Conformational Tool for Stereochemical SAR

The conformational homogeneity of the cis-configured triphenyl-dihydro isomer eliminates the invertomer heterogeneity observed in trans perhydropyrrolo analogs [4]. This makes it a preferred tool compound for studying stereochemistry-dependent biological recognition in enzyme inhibition and receptor binding assays, ensuring reproducible dose-response relationships.

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